N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Final Coupling: The final step involves coupling the oxadiazole and benzofuran intermediates under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Materials Science: Its unique electronic properties can be harnessed in the development of new materials for electronic and photonic applications.
Mechanism of Action
The exact mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and benzofuran moieties could play a crucial role in binding to these targets, while the chlorophenyl group might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide
- N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide
Uniqueness
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its brominated or fluorinated analogs. The combination of the benzofuran and oxadiazole rings also imparts unique electronic properties that can be advantageous in various applications.
Properties
Molecular Formula |
C20H16ClN3O4 |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O4/c1-26-15-4-2-3-13-11-16(27-18(13)15)20(25)22-10-9-17-23-19(24-28-17)12-5-7-14(21)8-6-12/h2-8,11H,9-10H2,1H3,(H,22,25) |
InChI Key |
JMZQYIFQXROGKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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